molecular formula C8H14O5 B12790106 Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester CAS No. 108560-91-4

Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester

Cat. No.: B12790106
CAS No.: 108560-91-4
M. Wt: 190.19 g/mol
InChI Key: OVVGTARUYORAIO-UHFFFAOYSA-N
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Description

Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is a chemical compound with the molecular formula C8H14O5. It is known for its unique structure, which includes a dioxetane ring, making it an interesting subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves organic synthesis techniques. One common method includes the reaction of 3,4,4-trimethyl-1,2-dioxetane with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The dioxetane ring can be oxidized to form different products.

    Reduction: Reduction reactions can break the dioxetane ring, leading to simpler compounds.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying dioxetane chemistry.

    Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester exerts its effects involves the dioxetane ring. This ring can undergo chemiluminescent reactions, releasing energy in the form of light. The molecular targets and pathways involved in these reactions are of great interest in both basic and applied research.

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid, dimethyl ester
  • Carbonic acid, ethyl ester
  • Carbonic acid, propyl ester

Uniqueness

What sets carbonic acid, methyl (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester apart from similar compounds is its dioxetane ring. This structural feature imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

108560-91-4

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

methyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate

InChI

InChI=1S/C8H14O5/c1-7(2)8(3,13-12-7)5-11-6(9)10-4/h5H2,1-4H3

InChI Key

OVVGTARUYORAIO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OO1)(C)COC(=O)OC)C

Origin of Product

United States

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